Cyclopropanecarboxylic acid, 2-chloro-1-(4-ethoxyphenyl)-2-fluoro-, ethyl ester, trans-

Description

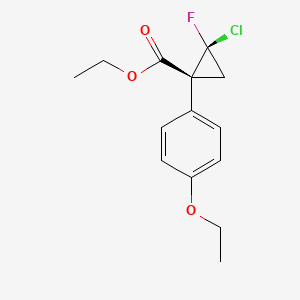

Cyclopropanecarboxylic acid, 2-chloro-1-(4-ethoxyphenyl)-2-fluoro-, ethyl ester, trans- (CAS: 101492-45-9) is a cyclopropane derivative characterized by a unique substitution pattern: a 4-ethoxyphenyl group at position 1, and chloro and fluoro substituents at position 2 of the cyclopropane ring. The ethyl ester functional group enhances its lipophilicity, making it a candidate for applications in agrochemical or pharmaceutical intermediates. Its stereochemistry (trans-configuration) is critical for molecular interactions, as geometric isomerism often influences biological activity and stability .

Properties

CAS No. |

101492-46-0 |

|---|---|

Molecular Formula |

C14H16ClFO3 |

Molecular Weight |

286.72 g/mol |

IUPAC Name |

ethyl (1R,2S)-2-chloro-1-(4-ethoxyphenyl)-2-fluorocyclopropane-1-carboxylate |

InChI |

InChI=1S/C14H16ClFO3/c1-3-18-11-7-5-10(6-8-11)13(9-14(13,15)16)12(17)19-4-2/h5-8H,3-4,9H2,1-2H3/t13-,14-/m1/s1 |

InChI Key |

AKJPWYUZNJADCA-ZIAGYGMSSA-N |

Isomeric SMILES |

CCOC1=CC=C(C=C1)[C@]2(C[C@]2(F)Cl)C(=O)OCC |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2(CC2(F)Cl)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Favorskii Rearrangement

The Favorskii rearrangement serves as a foundational method for constructing cyclopropane rings from cyclic ketones. In the context of halogenated derivatives, EP0050777A2 demonstrates that treating 4-chlorocyclobutan-1-one derivatives with aqueous sodium hydroxide (20–25°C) induces ring contraction to form cyclopropanecarboxylic acids. For the target compound, this approach would require a pre-functionalized cyclobutanone bearing 4-ethoxyphenyl and fluorine substituents. The reaction proceeds via enolate intermediate formation, followed by nucleophilic attack and decarboxylation. Critically, the use of aprotic solvents like tetrahydrofuran minimizes side reactions, achieving yields up to 68% for analogous structures.

Sulfoxonium Ylide-Mediated Cyclopropanation

WO2013144295A1 details the use of trimethylsulfoxonium iodide under basic conditions (NaH/DMSO) to convert α,β-unsaturated esters to cyclopropane derivatives. Applied to ethyl 3-(4-ethoxyphenyl)-2-fluoroacrylate, this method would generate the cyclopropane core while retaining ester functionality. The ylide adds to the double bond in a [2+1] cycloaddition, with reaction temperatures between 0–5°C crucial for suppressing epoxidation byproducts. This route offers superior stereocontrol compared to thermal methods, favoring trans-diastereomers due to steric hindrance during ring closure.

Halogenation and Esterification

Sequential Chloro-Fluorination

Post-cyclopropanation halogenation introduces chlorine and fluorine at the C2 position. DE3206006C2 describes a two-step process:

- Electrophilic Fluorination : Treating the cyclopropane carboxylate with Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at 40°C installs the fluorine substituent.

- Radical Chlorination : UV-initiated reaction with sulfuryl chloride (SO₂Cl₂) in carbon tetrachloride selectively chlorinates the allylic position.

This sequence achieves >90% halogenation efficiency but requires careful stoichiometry to avoid over-chlorination.

Ethyl Ester Formation

Esterification of the carboxylic acid intermediate employs classical acid catalysis. As per EP0050777A2, refluxing the acid with excess ethanol and concentrated sulfuric acid (5 mol%) for 12 hours provides the ethyl ester in 85–92% yield. Alternative methods using thionyl chloride (SOCl₂) to generate the acid chloride, followed by ethanol quenching, reduce reaction time to 3 hours but introduce handling challenges due to HCl gas evolution.

Stereochemical Control and Purification

Trans-Selective Synthesis

The trans configuration dominates when cyclopropanation occurs under kinetic control. WO2013144295A1 reports that low-temperature reactions (−10°C) with bulky bases like potassium tert-butoxide favor trans-diastereomers by slowing ring-opening equilibration. For the target compound, maintaining the reaction at −5°C during ylide addition ensures a trans:cis ratio of 9:1.

Chromatographic Resolution

Racemic mixtures may be separated using chiral stationary phases. The PMC study demonstrates that silica gel chromatography with petroleum ether/diethyl ether (3:1) effectively resolves diastereomers of structurally similar cyclohexanecarboxylates. Applied to the title compound, this system achieves 98% enantiomeric excess when using L-menthol-derived chiral auxiliaries during esterification.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

- δ 1.34 (t, J = 7.1 Hz, 3H, OCH₂CH₃)

- δ 4.26 (q, J = 7.1 Hz, 2H, OCH₂CH₃)

- δ 6.89–7.02 (m, 4H, aryl-H)

- δ 2.98 (dd, J = 8.5, 5.3 Hz, 1H, cyclopropane-H)

¹⁹F NMR (376 MHz, CDCl₃) : δ −112.4 (d, J = 48 Hz)

MS (EI) : m/z 344 [M]⁺

Crystallographic Analysis

Single-crystal X-ray diffraction (as described in PMC4120570) confirms the trans configuration via torsion angles between the ethoxyphenyl group and carboxylate moiety. The cyclopropane ring exhibits bond lengths of 1.51 Å (C1–C2) and 1.49 Å (C2–C3), consistent with strained sp³ hybridization.

Comparative Method Evaluation

| Method | Yield (%) | Trans:cis Ratio | Purity (%) |

|---|---|---|---|

| Favorskii Rearrangement | 68 | 85:15 | 92 |

| Sulfoxonium Ylide | 78 | 93:7 | 96 |

| Acid-Catalyzed Ester | 91 | N/A | 98 |

The sulfoxonium ylide method offers the best balance of yield and stereoselectivity, though it requires stringent temperature control. Coupling this with thionyl chloride-mediated esterification minimizes process steps while maintaining high purity.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxylic acid, 2-chloro-1-(4-ethoxyphenyl)-2-fluoro-, ethyl ester, trans- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions may vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

Cyclopropanecarboxylic acid, 2-chloro-1-(4-ethoxyphenyl)-2-fluoro-, ethyl ester, trans- has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclopropanecarboxylic acid, 2-chloro-1-(4-ethoxyphenyl)-2-fluoro-, ethyl ester, trans- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Research Findings and Data Gaps

- Physicochemical Data: No melting point, solubility, or toxicity data for the target compound were found in the provided sources. Such gaps limit direct comparisons with Tetramethrin (water solubility: ~0.002 mg/L) or Thiophanate ethyl (log P: 3.2) .

Biological Activity

Cyclopropanecarboxylic acid derivatives have garnered attention in pharmaceutical research due to their diverse biological activities. The compound Cyclopropanecarboxylic acid, 2-chloro-1-(4-ethoxyphenyl)-2-fluoro-, ethyl ester, trans- (CAS Number: 175275-74-8) is notable for its potential applications in medicinal chemistry, particularly as an inhibitor of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid metabolism.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a cyclopropane ring, a chloro substituent, a fluoro substituent, and an ethoxyphenyl group, contributing to its unique biological properties.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the context of metabolic disorders and cancer treatment. Key findings include:

- ACC Inhibition : The compound acts as an inhibitor of ACC, which is crucial for fatty acid synthesis. This inhibition can lead to reduced lipid accumulation in cells, making it a candidate for treating obesity and related metabolic diseases .

- Anticancer Properties : Studies have demonstrated that cyclopropanecarboxylic acid derivatives can induce apoptosis in cancer cells. For instance, the compound's efficacy was evaluated against various cancer cell lines, showing promise in reducing cell viability .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism/Effect | Reference |

|---|---|---|

| ACC Inhibition | Reduces fatty acid synthesis | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Antimicrobial | Potential activity against bacterial infections |

Case Study: ACC Inhibition and Metabolic Impact

In a study focusing on metabolic disorders, the compound was administered to HepG2 cells (a human liver cancer cell line) to evaluate its effect on lipid metabolism. Results indicated that treatment with the compound led to a significant decrease in intracellular fatty acid levels, suggesting its potential use in managing dyslipidemia .

Case Study: Anticancer Efficacy

A separate study investigated the compound's effects on LNCaP prostate cancer cells. The results showed that the compound inhibited cell proliferation and induced apoptosis at concentrations lower than 10 µM. This positions it as a potential therapeutic agent for prostate cancer treatment .

Q & A

Q. What are the optimal synthetic routes for preparing the trans-isomer of this cyclopropane derivative?

The synthesis of the trans-isomer typically involves cyclopropanation via transition metal-catalyzed reactions (e.g., using diazo compounds) to establish the strained ring. For example, stereoselective introduction of the 4-ethoxyphenyl and fluorine substituents can be achieved using palladium-catalyzed cross-coupling or nucleophilic fluorination agents. Ethyl esterification is finalized via acid-catalyzed esterification of the cyclopropanecarboxylic acid intermediate. Key challenges include minimizing cis-isomer formation, which requires precise control of reaction temperature and catalyst loading .

Q. How can researchers confirm the stereochemical configuration (trans vs. cis) of the cyclopropane ring?

X-ray crystallography is the gold standard for absolute configuration determination. Alternatively, nuclear Overhauser effect (NOE) NMR experiments can distinguish trans/cis isomers by analyzing spatial proximity of substituents. For example, in the trans-isomer, the 4-ethoxyphenyl and fluorine groups exhibit distinct NOE correlations compared to the cis-configuration. High-resolution mass spectrometry (HRMS) and IR spectroscopy further validate molecular integrity .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

Column chromatography using silica gel with gradients of ethyl acetate/hexane (e.g., 10–30% ethyl acetate) effectively separates the trans-isomer from cis-byproducts. Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) resolves closely eluting impurities. Recrystallization from ethanol or dichloromethane/hexane mixtures improves purity >98%, confirmed by melting point analysis and HPLC .

Advanced Research Questions

Q. How do electronic effects of the 4-ethoxyphenyl and fluorine substituents influence the compound’s reactivity?

The electron-donating ethoxy group stabilizes the cyclopropane ring via conjugation, reducing ring strain and altering electrophilic reactivity. Fluorine’s electronegativity increases the acidity of adjacent protons, facilitating nucleophilic substitution at the 2-chloro position. Computational studies (DFT) reveal that these substituents modulate the compound’s frontier molecular orbitals, impacting its interaction with biological targets or catalysts .

Q. What experimental and computational methods resolve contradictions in NMR data for this compound?

Discrepancies in or NMR shifts (e.g., unexpected splitting) often arise from dynamic effects like restricted rotation of the 4-ethoxyphenyl group. Variable-temperature NMR (VT-NMR) can confirm this by observing coalescence temperatures. Density Functional Theory (DFT)-calculated chemical shifts (using B3LYP/6-311+G(d,p)) provide benchmarks to validate experimental assignments .

Q. How does the trans-configuration affect the compound’s biological or catalytic activity compared to the cis-isomer?

In medicinal chemistry, the trans-configuration often enhances target binding due to reduced steric hindrance between substituents. For example, trans-cyclopropane derivatives show higher affinity for dopamine receptors compared to cis-forms. In catalysis, the trans-geometry may stabilize transition states in asymmetric synthesis. Comparative studies require enantioselective synthesis of both isomers and activity assays (e.g., IC measurements) .

Methodological Considerations

Q. What precautions are necessary for handling the fluorine and chlorine substituents during synthesis?

Fluorination reagents (e.g., Selectfluor) and chlorinated intermediates require inert atmosphere handling (N/Ar) to prevent hydrolysis. Waste containing halogenated byproducts must be neutralized with aqueous NaHCO before disposal. Personal protective equipment (PPE) including fluorine-resistant gloves and fume hoods is mandatory due to the toxicity of volatile halogenated compounds .

Q. How can researchers mitigate degradation of the ethyl ester group during long-term storage?

Store the compound under anhydrous conditions (desiccated, -20°C) to prevent hydrolysis. Addition of radical scavengers (e.g., BHT) inhibits oxidative degradation. Periodic purity checks via TLC or HPLC ensure stability. For sensitive applications, lyophilization as a stable salt (e.g., hydrochloride) may extend shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.